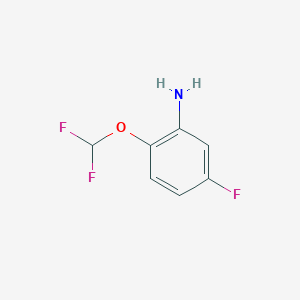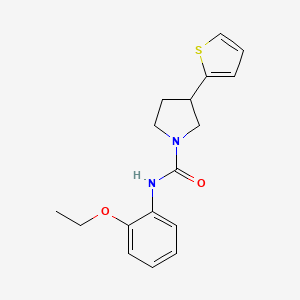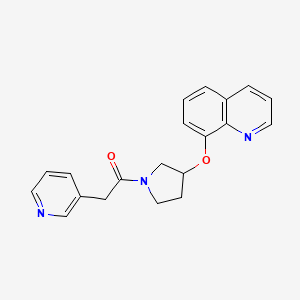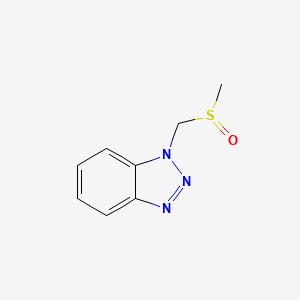![molecular formula C10H13NO B2801798 3-[(Cyclopropylamino)methyl]phenol CAS No. 953884-31-6](/img/structure/B2801798.png)
3-[(Cyclopropylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Cyclopropylamino)methyl]phenol” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-[(Cyclopropylamino)methyl]phenol” is 1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Phenols, which “3-[(Cyclopropylamino)methyl]phenol” is a type of, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .Physical And Chemical Properties Analysis
“3-[(Cyclopropylamino)methyl]phenol” is a powder that should be stored at room temperature . It has a predicted melting point of 72.65°C, a predicted boiling point of approximately 302.5°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.59 .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
A study on the catalytic methylation of phenol with methanol over Cu–Co ferrospinel catalysts demonstrates the potential of metallic catalysts in enhancing the production of specific phenol derivatives through methylation processes. The research highlights the importance of catalyst composition and reaction conditions in optimizing product selectivity and yield, potentially relevant for the synthesis or modification of 3-[(Cyclopropylamino)methyl]phenol derivatives (Mathew et al., 2002).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and characterization of zinc(II) complexes with Schiff bases, including compounds similar to 3-[(Cyclopropylamino)methyl]phenol, explores the structural properties and potential applications of metal-organic frameworks. These complexes have implications for material science, catalysis, and biological applications, suggesting avenues for investigating metal complexes of 3-[(Cyclopropylamino)methyl]phenol (Xiao Han et al., 2006).
Biological and Medicinal Chemistry Applications
Several studies focus on the biological activities of phenol derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Schiff bases derived from phenol compounds demonstrate significant anticancer activity, suggesting that derivatives of 3-[(Cyclopropylamino)methyl]phenol could be explored for similar biological effects (Uddin et al., 2020).
Environmental Chemistry and Green Synthesis
Research on the use of methyl formate as a carbonylating agent for the conversion of phenol to methyl phenyl carbonate highlights the potential for environmentally friendly synthesis methods involving phenol derivatives. This approach could be applicable to the synthesis of carbonylated derivatives of 3-[(Cyclopropylamino)methyl]phenol, aligning with green chemistry principles (Yalfani et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(cyclopropylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJRPGHOJKDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylamino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)

![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)





